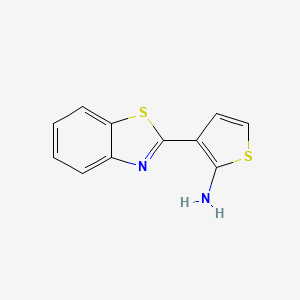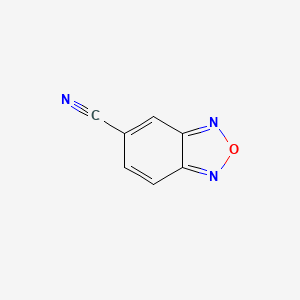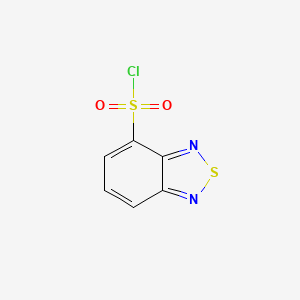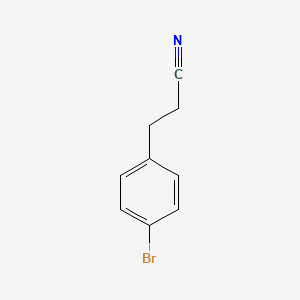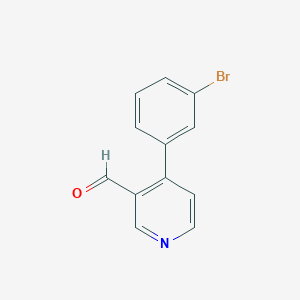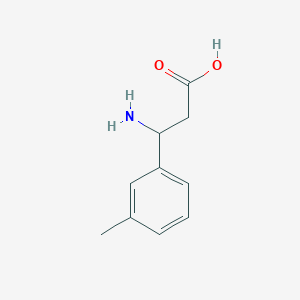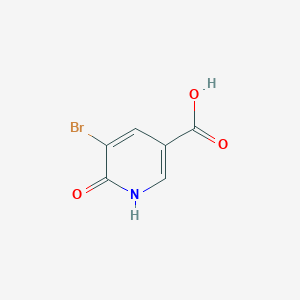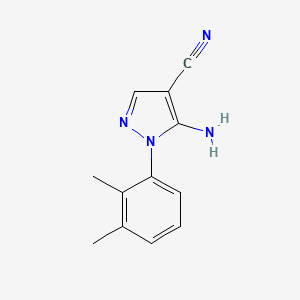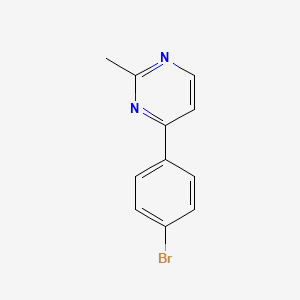
4-(4-Bromophenyl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-methylpyrimidine, also known as 4-BPPM, is a heterocyclic compound with a pyrimidine ring structure that is commonly used in scientific research. It is a derivative of pyrimidine and has been used in various studies involving organic synthesis, pharmacology, and biochemistry. 4-BPPM has been found to have a wide range of applications in scientific research due to its ability to act as a ligand, a catalyst, and a reagent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to 4-(4-Bromophenyl)-2-methylpyrimidine have been explored for their antimicrobial properties. A study by Laxmi et al. (2019) synthesized derivatives of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against various bacteria and fungi, comparable to standard drugs like Streptomycin and Amphotericin-B (Laxmi, Ravi, & Nath, 2019).
Antiviral Activity
In the context of antiviral applications, derivatives of this compound, specifically 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, were prepared and evaluated for their effect against various viruses. Hocková et al. (2003) found that certain derivatives had significant inhibitory activity against retrovirus replication in cell culture, suggesting potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antifungal and Antibacterial Properties
Erkin et al. (2016) synthesized aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives and evaluated their salt forms for fungicidal activity. Some hydrochlorides of these derivatives exhibited notable fungicidal activity, indicating potential applications in combating fungal infections (Erkin, Klaptyuk, Gurzhii, Yuzikhin, & Krutikov, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
For instance, some compounds can inhibit the activity of enzymes essential for the survival of the target organisms
Biochemical Pathways
Similar compounds have been shown to interfere with the metabolic pathways of target organisms, leading to their death . More research is needed to identify the exact biochemical pathways affected by this compound.
Result of Action
Similar compounds have been shown to cause cell death in target organisms . More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromophenyl)-2-methylpyrimidine. For instance, exposure to moist air or water could potentially affect the stability of the compound Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment
Biochemische Analyse
Biochemical Properties
4-(4-Bromophenyl)-2-methylpyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to interact with cytochrome P-450 enzymes, influencing the metabolism of other compounds and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Studies have indicated that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNFCICFTHMQHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384825 |
Source


|
| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499785-50-1 |
Source


|
| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

